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Tranilast and Coronary Restenosis: A Technical
Support Guide

Technical Support Center

This technical support center provides researchers, scientists, and drug development
professionals with a comprehensive overview of why Tranilast, despite initial promise, proved
ineffective in preventing coronary restenosis in large-scale clinical trials. The information is
presented in a question-and-answer format, supplemented with detailed experimental
protocols, quantitative data summaries, and signaling pathway diagrams.

Frequently Asked Questions (FAQs)

Q1: What was the initial scientific rationale for using Tranilast to prevent coronary restenosis?

Al: The initial rationale was based on Tranilast's known anti-inflammatory and anti-proliferative
properties. In vitro and animal studies demonstrated that Tranilast could inhibit key processes
in the pathophysiology of restenosis. Specifically, Tranilast was shown to:

« Inhibit Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration: Restenosis is
primarily driven by the proliferation and migration of VSMCs, leading to neointimal
hyperplasia and narrowing of the artery.[1][2] Tranilast was found to suppress the growth of
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VSMCs stimulated by potent mitogens like platelet-derived growth factor (PDGF) and fetal
bovine serum (FBS).[1]

 Induce Cell Cycle Arrest: Tranilast was observed to arrest VSMCs in the GO/G1 phase of
the cell cycle.[3] This effect was associated with the upregulation of the tumor suppressor
proteins p21 and p53, which in turn inhibit the activity of cyclin-dependent kinases (CDKS)
necessary for cell cycle progression.[1][3]

« Inhibit Collagen Synthesis: The extracellular matrix, particularly collagen, contributes to the
bulk of the restenotic lesion. Tranilast was shown to reduce collagen synthesis by VSMCs.

[4]

e Suppress Inflammatory Cytokines: Tranilast inhibits the release of inflammatory cytokines
such as transforming growth factor-beta (TGF-f), which is a key mediator of fibrosis and
VSMC proliferation.

These preclinical findings suggested that Tranilast could effectively target the fundamental
mechanisms of coronary restenosis.

Q2: Early clinical trials in Japan showed positive results. What were their key findings?

A2: Several smaller-scale clinical trials conducted in Japan during the 1990s and early 2000s
reported a significant reduction in angiographic restenosis rates with Tranilast treatment
following percutaneous transluminal coronary angioplasty (PTCA).

For instance, the Tranilast Restenosis Following Angioplasty Trial (TREAT-1) and a
subsequent study on directional coronary atherectomy showed that oral administration of
Tranilast markedly reduced the rate of restenosis as measured by angiography.[5][6] The
Second Tranilast Restenosis Following Angioplasty Trial (TREAT-2) further supported these
findings, demonstrating a significant reduction in the restenosis rate even in patients with
restenotic lesions.

Q3: Why did the large-scale PRESTO trial show that Tranilast was ineffective?

A3: The Prevention of REStenosis with Tranilast and its Outcomes (PRESTO) trial, a large,
multicenter, randomized, double-blind, placebo-controlled study involving 11,484 patients,
failed to demonstrate a beneficial effect of Tranilast on clinical or angiographic outcomes.[7]
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The primary endpoint, a composite of death, myocardial infarction, or ischemia-driven target
vessel revascularization, was not significantly different between the Tranilast and placebo
groups.[7] Furthermore, the angiographic substudy showed no improvement in minimal lumen
diameter or plaque volume with Tranilast treatment.[7]

Several factors may explain the discrepancy between the PRESTO trial and the earlier
Japanese trials:

o Patient Population: The PRESTO trial enrolled a broader, more diverse "all-comer" patient
population in a Western setting, which may have had different baseline characteristics and
risk factors compared to the more homogenous patient population in the Japanese trials.[S]

e Procedural Differences: The Japanese trials primarily focused on patients undergoing
conventional balloon angioplasty. In contrast, the PRESTO trial was conducted in an era
where coronary stenting was becoming the standard of care. The pathophysiology of in-stent
restenosis can differ from that of post-angioplasty restenosis, with a more pronounced
inflammatory and fibrotic response, which Tranilast may not have been potent enough to
overcome.

o Trial Design and Endpoints: The PRESTO trial was significantly larger and more rigorously
designed to assess clinical endpoints, whereas the earlier trials were smaller and focused on
angiographic endpoints, which may not always translate to clinical benefit.[8]

e Dosage and Duration: While various doses and durations were tested in PRESTO, it's
possible that the optimal therapeutic window for Tranilast in a diverse population with
varying degrees of vascular injury was not achieved.[8]

o Adverse Effects: A notable finding in the PRESTO trial was the significant incidence of liver
enzyme abnormalities in the Tranilast groups, leading to a high rate of treatment
discontinuation.[7] This may have reduced the overall efficacy in the intent-to-treat analysis.

Q4: What are the key signaling pathways involved in coronary restenosis that Tranilast was
expected to modulate?

A4: Coronary restenosis is a complex process involving multiple signaling pathways. Tranilast
was anticipated to interfere with these pathways at several key points. The primary pathway
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involves the response to vascular injury, leading to the proliferation and migration of vascular
smooth muscle cells (VSMCs) and the deposition of extracellular matrix (ECM).

Following balloon angioplasty or stent placement, the arterial wall is injured, triggering an
inflammatory response. Platelets adhere to the site of injury and release growth factors, most
notably Platelet-Derived Growth Factor (PDGF) and Transforming Growth Factor-beta (TGF-f3).

o PDGF Signaling: PDGF binds to its receptor on VSMCs, activating downstream signaling
cascades, including the MAPK/ERK and PI3K/Akt pathways. These pathways promote cell
cycle progression, leading to VSMC proliferation and migration from the media to the intima
of the vessel wall.

o TGF- Signaling: TGF-[3 is a potent stimulator of collagen and other ECM protein synthesis
by VSMCs, contributing to the fibrotic component of the neointima.

e Cell Cycle Regulation: The proliferation of VSMCs is tightly controlled by cell cycle regulatory
proteins. Tranilast was shown to upregulate the expression of p21 and p53. p21 is a cyclin-
dependent kinase inhibitor that binds to and inactivates cyclin/CDK complexes, thereby
halting the cell cycle in the G1 phase and preventing DNA replication and cell division. p53 is
a tumor suppressor protein that can induce the expression of p21 in response to cellular
stress.

The diagrams below illustrate these pathways and the intended points of intervention for
Tranilast.

Troubleshooting Experimental Discrepancies
Issue: In-house in vitro experiments show a significant inhibitory effect of Tranilast on VSMC
proliferation, but this is not translating to in vivo animal models.

Possible Causes and Solutions:

e Pharmacokinetics and Bioavailability: Tranilast may have poor bioavailability or rapid
metabolism in the animal model, resulting in suboptimal plasma concentrations at the site of
arterial injury.
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o Troubleshooting: Conduct pharmacokinetic studies to determine the plasma and tissue
concentrations of Tranilast in the animal model. Adjust the dosage and route of
administration accordingly.

 Different Proliferative Stimuli: The in vitro assay may use a single, potent mitogen (e.g.,
PDGF-BB), while the in vivo environment involves a complex milieu of growth factors and
inflammatory cytokines.

o Troubleshooting: Use a more complex in vitro model, such as co-culture with endothelial
cells or macrophages, or use serum from animals that have undergone balloon
angioplasty to stimulate VSMC proliferation.

o Species-Specific Differences: There may be differences in the cellular response to Tranilast
between the cell line used in vitro and the animal model.

o Troubleshooting: If possible, use primary VSMCs isolated from the same species as the in
vivo model for in vitro experiments.

Data Presentation

Table 1: Comparison of Key Clinical Trials of Tranilast for Coronary Restenosis
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Feature TREAT-1 TREAT-2 PRESTO
Publication Year 1998 2002 2003
Number of Patients 255 297 11,484
] ] ] ] Major Adverse
] ] Angiographic Angiographic ]
Primary Endpoint ] ] Cardiac Events
Restenosis Restenosis
(MACE)
) PTCA with or without
Intervention PTCA PTCA i
Stenting
. . Predominantly
Patient Population Japanese Japanese
Western
) 300 mg/d and 600 300 mg BID and 450
Tranilast Dosage 600 mg/d
mg/d mg BID
Treatment Duration 3 months 3 months 1 and 3 months
_ No significant
Restenosis Rate )
. 14.7% (600 mg/d) 18.8% difference from
(Tranilast)
placebo
Restenosis Rate
46.5% 44.1% N/A (focus on MACE)

(Placebo)

MACE Rate (Tranilast)

Not the primary

endpoint

Not the primary

endpoint

15.5% - 16.1%

MACE Rate (Placebo)

Not the primary

endpoint

Not the primary

endpoint

15.8%

Key Conclusion

Effective in reducing
angiographic

restenosis

Effective in reducing
angiographic

restenosis

Not effective in
reducing MACE or
angiographic

restenosis

Data compiled from multiple sources.[6][7][9]

Table 2: In Vitro Efficacy of Tranilast on Vascular Smooth Muscle Cells
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Tranilast
Parameter Cell Type Stimulant Concentrati  Effect Reference
on
Proliferation Rat Aortic 10% FBS or Inhibition of
100 uM [1]
(IC50) SMCs PDGF cell growth
_ Dose-
o Rat Aortic
Migration 10% FCS 10-300 pM dependent [4]
SMCs o
inhibition
Dose-
Collagen Rat Aortic
) 10% FCS 10-300 pM dependent [4]
Synthesis SMCs o
inhibition
Human
Cell Cycle N Arrest at
Coronary N/A Not specified [3]
Arrest GO0/G1 phase
SMCs
Human
p21 and p53 - Increased
) Coronary N/A Not specified ) [3]
Expression expression
SMCs
Human
o -~ Decreased
CDK2 Activity  Coronary N/A Not specified o [3]
activity
SMCs

Experimental Protocols

1. In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
e Cell Culture:

o Isolate VSMCs from the thoracic aorta of male Sprague-Dawley rats by enzymatic
digestion.

o Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%
fetal bovine serum (FBS), 100 U/mL penicillin, and 100 pg/mL streptomycin at 37°C in a
humidified atmosphere of 5% CO?2.
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o Use cells between passages 3 and 8 for experiments.

o Experimental Procedure:

o Seed VSMCs in 96-well plates at a density of 5 x 10”3 cells/well and allow them to adhere
for 24 hours.

o Synchronize the cells in the GO phase by incubating them in serum-free DMEM for 48
hours.

o Pre-treat the cells with varying concentrations of Tranilast (e.g., 10, 30, 100, 300 uM) or
vehicle (DMSO) for 1 hour.

o Stimulate cell proliferation by adding DMEM containing 10% FBS or a specific mitogen
such as PDGF-BB (e.g., 20 ng/mL).

o Incubate the cells for 24-48 hours.
o Assessment of Proliferation:

o Quantify cell proliferation using a colorimetric assay such as the MTT assay or by direct
cell counting using a hemocytometer.

o Alternatively, measure DNA synthesis by assessing the incorporation of BrdU or [3H]-
thymidine.

2. Rat Carotid Artery Balloon Injury Model
e Animal Preparation:
o Use male Sprague-Dawley rats weighing 350-400g.

o Anesthetize the rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail or
isoflurane).

o Maintain the animals on a heating pad to ensure a constant body temperature.

e Surgical Procedure:
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o Make a midline incision in the neck to expose the left common carotid artery (CCA),
external carotid artery (ECA), and internal carotid artery (ICA).

o Ligate the distal ECA and place temporary ligatures around the proximal CCA and the ICA.

o Introduce a 2F Fogarty balloon catheter through a small incision in the ECA and advance it
to the aortic arch.

o Inflate the balloon with saline to a pressure of 2 atmospheres and withdraw it three times
with rotation to denude the endothelium of the CCA.

o Remove the catheter, ligate the ECA stump, and restore blood flow to the CCA and ICA.

o Close the incision in layers.

¢ Tranilast Administration:

o Administer Tranilast or vehicle to the rats daily by oral gavage, starting 3 days before the
balloon injury and continuing for 14 days after the injury.

o Tissue Harvesting and Analysis:

o At 14 days post-injury, euthanize the rats and perfuse-fix the carotid arteries with 4%
paraformaldehyde.

o Excise the injured and contralateral control carotid arteries.
o Embed the arteries in paraffin and cut cross-sections.

o Stain the sections with hematoxylin and eosin (H&E) and Verhoeff-van Gieson (VVG) to
visualize the vessel structure and elastic laminae.

o Perform morphometric analysis using image analysis software to measure the areas of the
lumen, intima, and media. Calculate the intima-to-media ratio as an index of neointimal
hyperplasia.

Mandatory Visualizations
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Caption: Overview of the Pathophysiology of Restenosis and Tranilast's Proposed Mechanism
of Action.
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Caption: Tranilast's Mechanism of Inducing Cell Cycle Arrest in Vascular Smooth Muscle Cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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